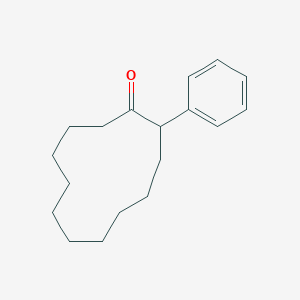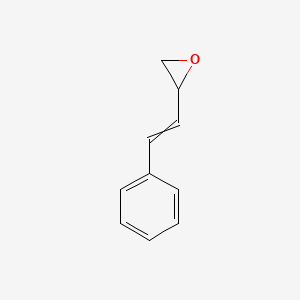
2-Chloro-3-(dimethylamino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(dimethylamino)propanenitrile is an organic compound with the molecular formula C₅H₉ClN₂ It is a nitrile derivative that contains both a chloro and a dimethylamino group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-3-(dimethylamino)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)propanenitrile with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-(dimethylamino)propanenitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(dimethylamino)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines, leading to the formation of different substituted derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitrile group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) may be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Reduction: Corresponding amines.
Oxidation: Oxidized products, depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-3-(dimethylamino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(dimethylamino)propanenitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can engage in reduction or oxidation processes. These interactions can lead to the formation of new compounds with different properties and potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)propanenitrile: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloropropanenitrile: Lacks the dimethylamino group, reducing its potential for biological activity.
3-Chloro-2-(dimethylamino)propanenitrile: A positional isomer with different reactivity and properties.
Uniqueness
2-Chloro-3-(dimethylamino)propanenitrile is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
41447-84-1 |
|---|---|
Fórmula molecular |
C5H9ClN2 |
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
2-chloro-3-(dimethylamino)propanenitrile |
InChI |
InChI=1S/C5H9ClN2/c1-8(2)4-5(6)3-7/h5H,4H2,1-2H3 |
Clave InChI |
QLSKVVDORCNODQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


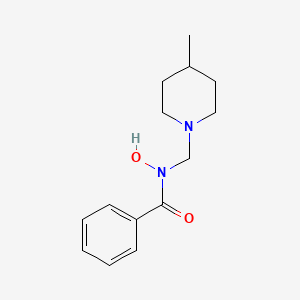
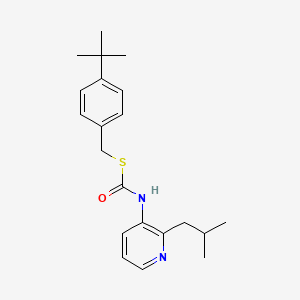
![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)

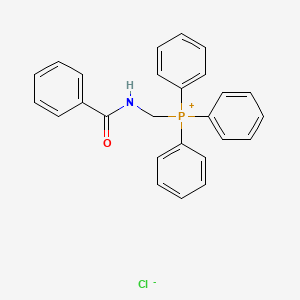
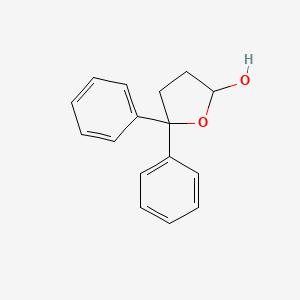

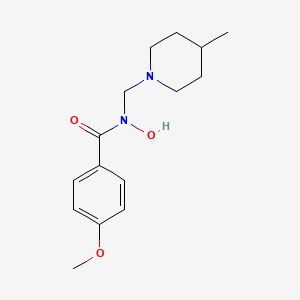
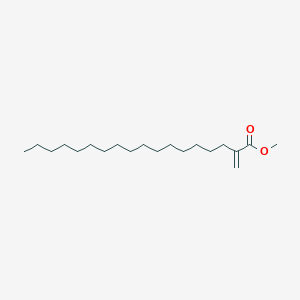
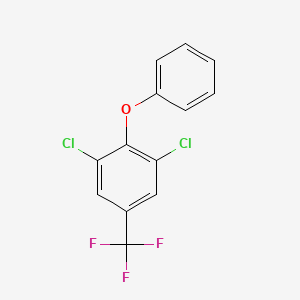
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)

